Loperamide oxide
Vue d'ensemble
Description
Loperamide oxide is a derivative of loperamide, a well-known antidiarrheal agent. This compound is used primarily for its antidiarrheal properties, similar to its parent compound. It is a small molecule with the chemical formula C29H33ClN2O3 and a molecular weight of 493.04 g/mol . This compound is known for its ability to reduce gastrointestinal motility and fluid secretion, thereby increasing the absorption of fluids and electrolytes from the gastrointestinal tract .
Applications De Recherche Scientifique
Loperamide oxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of structural modifications on pharmacological activity.
Biology: this compound is employed in research on gastrointestinal motility and fluid absorption.
Mécanisme D'action
Target of Action
Loperamide oxide, like its parent compound loperamide, primarily targets the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle . These receptors play a crucial role in regulating intestinal motility and fluid secretion .
Mode of Action
Upon binding to the mu-opioid receptors, this compound triggers the recruitment of G-protein receptor kinases and activates downstream molecular cascades that inhibit enteric nerve activity . This inhibition reduces the excitability of enteric neurons, thereby suppressing intestinal motility .
Biochemical Pathways
This compound affects the adenylate cyclase pathway . It inhibits the secretion induced by PGE2 and cholera toxin, reversing it to absorption .
Pharmacokinetics
This compound is metabolized in the liver by the cytochrome P450 (CYP) system, specifically the CYP2C8 and CYP3A4 isoenzymes . The metabolite, N-demethylated loperamide (DLOP), is formed during this process . The bioavailability of loperamide is proportional to the dose of this compound administered . The metabolism and elimination of this compound significantly impact its bioavailability.
Result of Action
The action of this compound results in the slowing down of intestinal motility and an increase in the absorption of fluids and electrolytes from the gastrointestinal tract . This leads to a decrease in the frequency of diarrhea . It also stimulates the absorption of fluid, electrolytes, and glucose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, concurrent administration with CYP3A4 inhibitors may elevate loperamide concentrations . Therefore, the presence of such inhibitors in the patient’s system could potentially enhance the effects of this compound. The clinical significance of potential interaction of loperamide metabolism by cyp2c8 and cyp3a4 inhibitors should be studied further .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Loperamide oxide interacts with various biomolecules in the body. It primarily acts on the mu-opioid receptor expressed on the circular and longitudinal intestinal muscle . The binding of this compound to these receptors leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It decreases peristalsis and fluid secretion in the gastrointestinal tract, delays colonic transit time, and increases the absorption of fluids and electrolytes from the gastrointestinal tract . It also increases rectal tone , reduces daily fecal volume , and suppresses the excitability of enteric neurons .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to the mu-opioid receptor, leading to the recruitment of G-protein receptor kinases . This triggers a series of downstream molecular cascades that inhibit the activity of enteric neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Chronic ingestion of doses ranging from 70 mg to 1600 mg daily resulted in life-threatening cardiac adverse reactions
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound dose-dependently decreased mechanosensitivity in unmyelinated afferents of nerve-injured and sham animals
Metabolic Pathways
This compound is involved in various metabolic pathways. The primary metabolic pathway is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of loperamide oxide involves several steps. One common method starts with the reaction of diphenylacetonitrile with sodium amide, followed by the introduction of oxirane. The resulting compound is then treated with a glacial acetic acid solution of hydrogen bromide to obtain 4-bromo-2,2-dibenzylbutyric acid. This intermediate undergoes acylation with sulfoxide chloride, followed by a reaction with dimethylamine in toluene and water. Finally, the compound reacts with 4-hydroxy-4-p-chlorophenylpiperidine to yield loperamide .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Loperamide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize loperamide to this compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce this compound back to loperamide.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, halogenated derivatives may exhibit enhanced antidiarrheal activity .
Comparaison Avec Des Composés Similaires
Loperamide oxide is unique compared to other antidiarrheal agents due to its specific mechanism of action and chemical structure. Similar compounds include:
Diphenoxylate: Another opioid receptor agonist used to treat diarrhea, but it has a higher potential for central nervous system effects.
Codeine: An opioid that can also be used for diarrhea but is primarily known for its analgesic properties.
This compound stands out due to its minimal central nervous system penetration, making it a safer option for long-term use in treating diarrhea .
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSBTJVTUVNPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883171, DTXSID10869468 | |
Record name | Loperamide oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106900-12-3, 109572-89-6 | |
Record name | Loperamide oxide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loperamide oxide anhydrous, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loperamide oxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14661 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Loperamide oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOPERAMIDE OXIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LOPERAMIDE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.